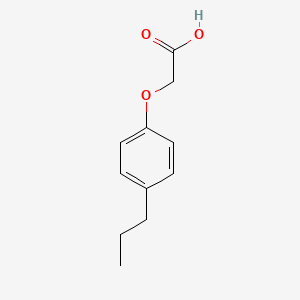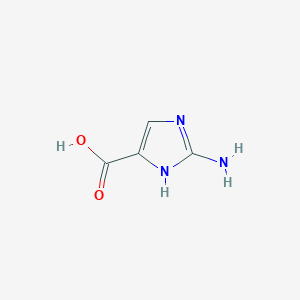
2-(4-Propylphenoxy)acetic acid
Overview
Description
2-(4-Propylphenoxy)acetic acid (PPPA) is an organic compound belonging to the family of phenoxyacetic acids. It is a small molecule with a molecular weight of 206.24 g/mol and a melting point of 87.2°C. PPPA is a white crystalline solid that is soluble in water and ethanol. It has been widely studied in the scientific community due to its various applications in research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Environmental Analysis and Detection
- Molecular Imprinted Polymer Nanoparticles : Utilizing molecular imprinted polymer nanoparticles (MIP-NPs) for sensitive and selective trace determination of similar phenoxy acetic acids in environmental samples, like 4-chloro-2-methylphenoxy acetic acid (MCPA), demonstrates significant potential in environmental monitoring and analysis (Omidi et al., 2014).
Analytical Techniques
- Phase Transfer Microextraction : A study on the determination of phenoxy herbicides in water samples, including similar phenoxy acetic acids, using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, shows the versatility of this technique in detecting and analyzing phenoxy acetic acid derivatives in various samples (Nuhu et al., 2012).
Pharmaceutical and Medicinal Research
- Anti-mycobacterial Agents : Phenoxy acetic acid derivatives, synthesized through specific chemical processes, have been evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis, highlighting their potential in pharmaceutical applications (Yar et al., 2006).
Material Science and Synthesis
- Synthesis of Novel Compounds : Research into synthesizing new derivatives of phenoxy acetic acid, such as 1,3,4-thiadiazole derivatives, for various applications, including antimicrobial activities, showcases the compound’s role in the development of new materials and chemicals (Noolvi et al., 2016).
Environmental Toxicology
- Adsorption and Degradation Studies : Investigations into the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, such as 2-(2,4-dichlorophenoxy) acetic acid, provide insights into the environmental impact and behavior of these compounds, relevant to 2-(4-Propylphenoxy)acetic acid (Paszko et al., 2016).
Advanced Oxidation Processes
- Degradation of Herbicides : The use of advanced oxidation processes, such as photo-electro/Persulfate/nZVI, for the degradation of 2,4-Dichlorophenoxyacetic acid, a similar phenoxy acid herbicide, indicates the potential for innovative environmental remediation techniques involving this compound (Mehralipour & Kermani, 2021).
Chemical Analysis
- Batch Adsorption Studies : Research on the batch adsorption of 2,4-dichlorophenoxy-acetic acid (2,4-D) from aqueous solutions using granular activated carbon provides insight into methods for removing similar compounds from water, relevant to environmental cleanup and water treatment processes (Aksu & Kabasakal, 2004).
Safety and Hazards
Future Directions
Mechanism of Action
- The primary target of 2-(4-Propylphenoxy)acetic acid is not well-documented in the literature. However, it is structurally related to acetic acid, which is known for its various applications, including counterirritant effects and use as a reagent .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-(4-Propylphenoxy)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that function as transcription factors regulating the expression of genes . These interactions can influence various metabolic processes, including lipid metabolism and glucose homeostasis. Additionally, this compound may act as a ligand for certain enzymes, modulating their activity and affecting biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses . This compound can also impact cell signaling pathways such as the PPAR signaling pathway, which plays a crucial role in regulating cellular differentiation, development, and metabolism. Furthermore, this compound may alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as PPARs, leading to changes in their conformation and activity . This binding can result in the activation or inhibition of target genes, thereby modulating gene expression. Additionally, this compound may inhibit or activate enzymes involved in metabolic pathways, further influencing cellular processes. The compound’s ability to interact with nuclear receptors and other biomolecules underscores its potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating lipid metabolism and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it may influence the β-oxidation of fatty acids, a crucial pathway for energy production in cells. Additionally, this compound can affect the synthesis and degradation of lipids, impacting overall lipid homeostasis. The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and modulate gene expression. Alternatively, it may be found in the cytoplasm or other organelles, influencing various biochemical processes. The subcellular localization of this compound is a key factor in understanding its mechanism of action.
properties
IUPAC Name |
2-(4-propylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYVSKGBAOTYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324907 | |
| Record name | 2-(4-propylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7507-32-6 | |
| Record name | NSC407963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-propylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















